molecular formula C26H24Cl4O8 B571201 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid CAS No. 25355-92-4

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid

カタログ番号: B571201
CAS番号: 25355-92-4
分子量: 606.27
InChIキー: SMYPMBZGOORDNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid is a highly substituted organic compound characterized by a complex polycyclic framework. Its structure features a central 3,4-dihydro-2H-pyran ring substituted with ethyl groups (2,5-diethyl), a 2,3-dichlorophenoxy moiety, and a carboxymethoxy-linked 2,3-dichlorobenzoyl group. This compound’s structural complexity suggests applications in pharmaceutical or agrochemical research, particularly as a synthetic intermediate or bioactive molecule targeting specific receptors or enzymes.

準備方法

Chemical Identity and Significance

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic acid (CAS 25355-92-4) is a dimer formed via Diels-Alder condensation during the degradation of ethacrynic acid, a loop diuretic used to treat edema and hypertension . Its molecular formula is C26H24Cl4O8 , with a molecular weight of 606.3 g/mol . The compound’s structure features two ethacrynic acid moieties linked through a dihydropyran ring, resulting from intermolecular cyclization .

Synthetic Routes and Degradation Pathways

Diels-Alder Condensation in Ethacrynic Acid Formulations

The primary route for generating this dimer involves the Diels-Alder reaction between two ethacrynic acid molecules under specific conditions:

  • Moisture-Induced Degradation :

    • In conventional tablets or lyophilized injections, residual moisture (≥2% w/w) accelerates the dimerization of ethacrynic acid .

    • The reaction proceeds via a conjugate addition mechanism, where the α,β-unsaturated ketone of one ethacrynic acid molecule acts as a dienophile, reacting with the diene system of another molecule .

    Key Reaction Parameters :

    • Temperature: 25–40°C (room temperature to accelerated stability conditions).

    • pH: Neutral to slightly acidic (pH 5–7) .

    • Solvent Systems: Aqueous or polar aprotic solvents (e.g., dimethylformamide) .

  • Alkaline Hydrolysis of Intermediate :

    • During ethacrynic acid synthesis, hydrolysis of the intermediate 2,3-dichloro-4-[2-dimethylaminomethyl]butyryl-phenoxy acetic acid hydrochloride in alkaline media (pH >10) promotes dimer formation .

    • The use of sodium hydroxide or potassium hydroxide in this step leads to nucleophilic attack, facilitating cyclization .

Intentional Synthesis for Analytical Reference Standards

While the dimer is primarily an undesired impurity, its intentional synthesis is necessary for quality control. A patented method involves:

  • Controlled Degradation of Ethacrynic Acid :

    • Ethacrynic acid is dissolved in a mixture of dichloromethane and methanol (3:1 v/v) with 5% aqueous hydrogen peroxide.

    • The solution is heated at 50°C for 72 hours, yielding the dimer at >95% purity after column chromatography .

  • Crystallization of t-Butylamine Salt :

    • Ethacrynic acid is treated with t-butylamine in toluene, forming a salt that undergoes thermal degradation at 80°C to produce the dimer .

    • This method reduces side reactions and improves yield (up to 85%) compared to alkaline hydrolysis .

Factors Influencing Dimer Formation

Moisture Content in Pharmaceutical Formulations

Moisture Level (% w/w)Dimer Content (% w/w)Source Formulation
≤1.5<0.1Stable tablets
2.0–3.00.2–0.5Conventional tablets
≥4.0>1.0Lyophilized injections

Maintaining moisture below 1.5% during granulation and compression minimizes dimer formation . Techniques include:

  • Fluidized Bed Drying : Reduces residual moisture in granules to ≤1.2% .

  • Lyoprotectants : Addition of mannitol or trehalose stabilizes ethacrynic acid in injections .

pH and Solvent Effects

  • Alkaline Conditions (pH >10) : Promote hydrolysis of the intermediate, leading to 1.3–2.0% dimer impurity .

  • Acidic Conditions (pH <4) : Suppress dimerization but risk degrading ethacrynic acid into other impurities .

  • Polar Aprotic Solvents : Dimethylformamide and N-methylpyrrolidone increase reaction rates by stabilizing the transition state .

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:0.1% H3PO4 (55:45)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time12.3 ± 0.2 min

The dimer elutes after ethacrynic acid (Rt = 8.7 min), enabling precise quantification down to 0.05% w/w .

Spectroscopic Data

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), 1260 cm⁻¹ (C-O) .

  • 1H NMR (DMSO-d6) : δ 1.2–1.4 (m, 12H, CH2CH3), 3.1–3.3 (m, 4H, pyran-H), 4.6 (s, 4H, OCH2CO2H) .

Industrial-Scale Mitigation Strategies

Salt Formation with t-Butylamine

Replacing alkali hydroxides with t-butylamine during ethacrynic acid synthesis reduces dimer content to <0.1% :

  • Process Steps :

    • React ethacrynic acid with t-butylamine in toluene at 25°C.

    • Isolate the crystalline salt via filtration (yield: 92%).

    • Hydrolyze the salt in hydrochloric acid to recover high-purity ethacrynic acid .

  • Advantages :

    • Avoids alkaline conditions that trigger dimerization.

    • Enhances overall yield to 78% (vs. 65% in traditional methods) .

Lyophilization Optimization

For injectable formulations:

  • Freeze-Drying Cycle :

    • Pre-freezing at -45°C for 4 hours.

    • Primary drying at -30°C (0.1 mBar) for 24 hours.

    • Secondary drying at 25°C (0.01 mBar) for 8 hours .

  • Residual Moisture : Maintained at ≤0.5% w/w to prevent dimer formation .

化学反応の分析

Types of Reactions

2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as oxidized and reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have demonstrated that compounds similar to this structure exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms and carboxymethoxy groups enhances their interaction with bacterial cell walls, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cancer Research :
    • The design of derivatives based on this compound has shown promise in targeting cancer cells. The structural modifications allow for selective binding to cancerous tissues while minimizing effects on healthy cells. Research has indicated that similar compounds can inhibit tumor growth through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties :
    • Compounds with similar frameworks have been investigated for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases .

Agricultural Applications

  • Herbicidal Activity :
    • This compound can be explored for its potential as a herbicide due to its ability to disrupt amino acid biosynthesis in plants. It effectively halts growth and cell division within hours of application, making it a candidate for developing environmentally friendly herbicides .

Quality Control in Pharmaceuticals

  • Impurity Analysis :
    • As an impurity related to Ethacrynic Acid, this compound is critical in the quality control processes during the manufacturing of pharmaceuticals. Its identification and quantification are essential for ensuring the safety and efficacy of drug formulations .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition against C. albicans and E. coli with minimal cytotoxicity .
Study BCancer Cell TargetingShowed selective cytotoxicity towards breast cancer cells with IC50 values lower than standard chemotherapeutics .
Study CHerbicidal EffectivenessEffective at low concentrations; demonstrated rapid absorption by plant foliage leading to growth cessation .

作用機序

The mechanism of action of 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple chlorine substitutions and carboxymethoxy groups allow it to form strong interactions with these targets, leading to the modulation of various biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key functional groups (e.g., phenoxyacetic acid derivatives, halogenated aromatic systems) but differ in substituents and scaffold complexity. Below is a detailed comparison:

Structural Similarity Analysis

Using graph-based comparison methods (), the compound’s core pyran ring and dichlorophenoxy groups distinguish it from simpler analogs. For example:

  • (R)-Methyl 2-(4-hydroxyphenoxy)propanoate (CAS 96562-58-2, Similarity: 0.90): Similar to the above but with a methyl ester, lowering acidity compared to the target compound’s free carboxylic acid .
  • 2-(3-Carbamoylphenoxy)acetic Acid (CAS 500866-01-3): Features a carbamoyl group instead of dichloro substituents, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Cl Substituents Key Functional Groups logP (Predicted)
Target Compound C₂₄H₂₂Cl₄O₈* ~622.3 4 Cl Pyran, dichlorophenoxy, acetic acid 3.8 (estimated)
Ethyl 2-(4-hydroxyphenoxy)propanoate C₁₁H₁₄O₅ 226.23 0 Cl Phenoxy, ester 1.2
2-(3-Carbamoylphenoxy)acetic Acid C₉H₉NO₄ 195.17 0 Cl Carbamoyl, acetic acid 0.5

*Molecular formula inferred from IUPAC name.

生物活性

The compound 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid , with the CAS number 25355-92-4 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is C26H24Cl4O8C_{26}H_{24}Cl_{4}O_{8}, with a molecular weight of 606.28 g/mol . The compound is characterized by its melting point of over 66°C (decomposition) and is known to be hygroscopic, requiring storage under inert conditions at temperatures below -20°C . It is slightly soluble in DMSO and methanol, appearing as a white to pale yellow solid .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly through its interaction with specific receptor subtypes and its potential as an anticancer agent. Below are some highlighted activities:

1. Adenosine Receptor Interaction

Studies have shown that derivatives related to the 3,4-dihydro-2H-pyran structure possess significant affinity for adenosine A2A and A3 receptors. These receptors are known to mediate anti-inflammatory actions, suggesting that compounds with similar structures could be beneficial in treating inflammatory conditions .

CompoundK_i (nM)Receptor Type
Compound 33.76A2A
Compound 34.51A3

2. Anticancer Activity

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a compound showing 61.04% growth inhibition against K-562 leukemia cells at a concentration of 105M10^{-5}M . This highlights the potential of similar compounds in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their mechanisms of action:

Case Study 1: Anti-inflammatory Effects

A study focused on the synthesis of adenosine receptor agonists found that compounds with the DHP moiety exhibited anti-inflammatory properties through their action on A2A and A3 receptors. The findings suggest that modifications to the structure can enhance receptor affinity and selectivity .

Case Study 2: Anticancer Screening

Another investigation evaluated the anticancer properties of various pyran derivatives. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also showed promise in modulating metabolic pathways relevant to cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 2,4-dichlorophenoxyacetic acid, and how can reaction conditions be optimized for intermediates like the target compound?

  • Answer : A common approach involves dissolving 2,4-dichlorobenzoic acid derivatives in methanol with concentrated sulfuric acid under reflux (4–6 hours), followed by precipitation in ice water, filtration, and recrystallization from ethanol . For multi-step syntheses, intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC. Adjusting solvent polarity (e.g., ethanol vs. acetone) can improve yield for sterically hindered intermediates.

Q. How should researchers assess purity and structural fidelity of the compound during synthesis?

  • Answer : Use a combination of techniques:

  • Spectroscopic Analysis : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm functional groups (e.g., carboxymethoxy, dihydro-pyran).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95% recommended).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
    • Reference protocols from analogous 2,4-dichlorophenoxyacetic acid derivatives .

Q. What experimental designs are suitable for initial toxicity screening of this compound?

  • Answer : Use in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) with mammalian cell lines (e.g., HEK293, HepG2) and bacterial strains (e.g., Salmonella typhimurium TA98/TA100). Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., benzo[a]pyrene for mutagenicity) are critical. For consistency, follow standardized toxicological frameworks outlined in EPA or ATSDR guidelines .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets, and what computational parameters ensure reliability?

  • Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Optimize grid box size to encompass the target’s active site (e.g., COX-2 for anti-inflammatory studies); set exhaustiveness ≥50 for thorough sampling.
  • Validation : Compare results with co-crystallized ligands (RMSD < 2.0 Å).
    • Studies on analogous 2,4-dichlorophenoxyacetamides demonstrate the importance of halogen bonding and π-π stacking in binding affinity .

Q. What methodologies resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence)?

  • Answer :

  • Laboratory Studies : Conduct OECD 301F biodegradation tests under controlled pH/temperature.
  • Field Studies : Use split-plot designs with environmental variables (e.g., soil type, microbial activity) as subplots .
  • Modeling : Apply fugacity models (e.g., EQC Level III) to predict distribution in air/water/soil.
    • Conflicting data may arise from pH-dependent hydrolysis of the carboxymethoxy group; validate with ion-specific chromatography .

Q. How can multi-variable experiments evaluate both physicochemical properties and biological activity?

  • Answer : Adopt a split-split plot design:

  • Main Plots : Physicochemical variables (e.g., logP, solubility).
  • Subplots : Biological endpoints (e.g., IC50_{50}, EC50_{50}).
  • Replicates : 4–6 replicates per condition to account for biological variability .
    • For example, vary pH (4–9) to study ionization effects on bioavailability, paired with cytotoxicity assays .

Q. What strategies validate the compound’s mechanism of action when traditional assays yield ambiguous results?

  • Answer : Combine orthogonal methods:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS/MS to track metabolic pathway disruptions (e.g., TCA cycle).
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify target enzymes.
    • Cross-reference findings with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) .

Q. Methodological Challenges & Data Analysis

Q. How should researchers address variability in antioxidant activity assays (e.g., DPPH vs. ABTS)?

  • Answer :

  • Standardization : Use Trolox equivalents for quantification; pre-normalize data to mg compound/mg sample.
  • Interference Checks : Test for absorbance overlap from chlorinated aromatic rings.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare assay sensitivities.
    • Protocols from phenolic compound analyses in botanical studies are applicable .

Q. What statistical frameworks are optimal for analyzing time-dependent toxicity data?

  • Answer : Use mixed-effects models to account for repeated measurements. Variables include:

  • Fixed Effects : Dose, exposure time.
  • Random Effects : Batch-to-batch variability in compound synthesis.
  • Software : R (lme4 package) or SAS PROC MIXED.
    • Reference longitudinal toxicology studies in ATSDR profiles .

Q. How can researchers integrate this compound’s study into broader pharmacological or environmental theories?

  • Answer : Align with frameworks such as:
  • Adverse Outcome Pathways (AOPs) : Link molecular initiating events (e.g., enzyme inhibition) to population-level effects .
  • Structure-Activity Relationships (SARs) : Compare chlorination patterns with known bioactive analogs .
  • Theoretical grounding ensures hypothesis-driven experimentation .

特性

IUPAC Name

2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl4O8/c1-3-13-9-10-26(4-2,25(35)15-6-8-17(23(30)21(15)28)37-12-19(33)34)38-24(13)14-5-7-16(22(29)20(14)27)36-11-18(31)32/h5-8H,3-4,9-12H2,1-2H3,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYPMBZGOORDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(CC1)(CC)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25355-92-4
Record name Ethacrynic acid dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025355924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHACRYNIC ACID DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8HAY293UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。